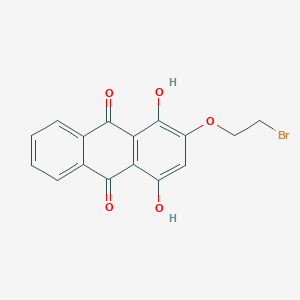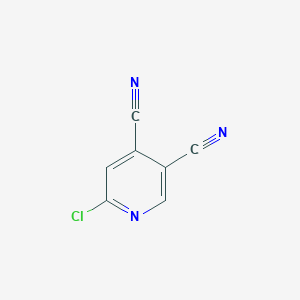
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound is characterized by the presence of two trifluoroethoxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Introduction of Trifluoroethoxy Groups: The anthracene-9,10-dione is reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the trifluoroethoxy groups at the 1 and 8 positions.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification: Industrial purification methods such as crystallization and distillation are used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Dyes and Pigments: It serves as a precursor for the synthesis of dyes and pigments with enhanced stability and color properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: The parent compound, known for its use in dyes and organic electronics.
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione: A similar derivative with bromoethoxy groups instead of trifluoroethoxy groups.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with different substituents.
Uniqueness
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it suitable for various advanced applications in organic electronics, pharmaceuticals, and material science.
Propriétés
Numéro CAS |
928797-14-2 |
|---|---|
Formule moléculaire |
C18H10F6O4 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
1,8-bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H10F6O4/c19-17(20,21)7-27-11-5-1-3-9-13(11)16(26)14-10(15(9)25)4-2-6-12(14)28-8-18(22,23)24/h1-6H,7-8H2 |
Clé InChI |
ZGFHBIJKMUFJCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCC(F)(F)F)C(=O)C3=C(C2=O)C=CC=C3OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)


![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)





